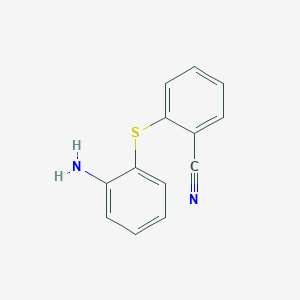

2-(2-Aminophenyl)sulfanylbenzonitrile

Overview

Description

Molecular Structure Analysis

The linear formula of “2-(2-Aminophenyl)sulfanylbenzonitrile” is C13H10N2S . The InChI code is 1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 .Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Aminophenyl)sulfanylbenzonitrile” are not provided in the search results. Further investigation in specialized chemical databases or scientific literature might provide more details.Physical And Chemical Properties Analysis

“2-(2-Aminophenyl)sulfanylbenzonitrile” is a solid substance . More detailed physical and chemical properties might be found in specialized chemical databases or scientific literature .Scientific Research Applications

Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives

A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy . This strategy uses readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and results in high yield of products .

Solid-Phase Synthesis of Amino Acids and Peptides

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method results in high chiral purity .

Photophysical Properties

The excellent photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives provide huge scope in materials science .

Interaction with Amyloid Fibrils

The high interaction ability of 2-(aminophenyl)benzothiazole scaffolds with amyloid fibrils has led to the synthesis of 2-(4-aminophenyl)benzothiazole decorated nanovesicles that effectively inhibit A β 1–42 fibril formation .

In Vitro Brain Targeting

The 2-(4-aminophenyl)benzothiazole decorated nanovesicles exhibit in vitro brain targeting , which could be useful in the development of targeted drug delivery systems.

Spectroscopic Characterization

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in spectroscopic analyses . The spectroscopic analyses on 4-(3-aminophenyl)benzonitrile have not been completely and more extensively studied until now .

Safety and Hazards

properties

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROSHIIMNNWHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327138 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminophenyl)sulfanylbenzonitrile | |

CAS RN |

140425-65-6 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

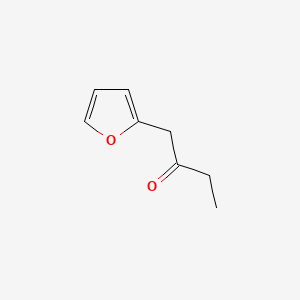

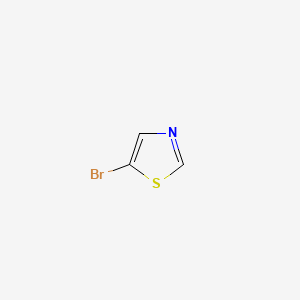

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.